

Initial Efficacy Studies of NoName (as a Selective RET Inhibitor)

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Compound of Interest

Compound Name: NoName

Cat. No.: B3845579

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical and clinical efficacy studies for **NoName**, a novel, potent, and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Activating fusions and mutations in the RET gene are known oncogenic drivers in various solid tumors, including non-small cell lung cancer (NSCLC) and thyroid cancers.[1][2][3] **NoName** is designed to target these genetic alterations, offering a precision medicine approach for patients with RET-driven malignancies.[4]

Preclinical Efficacy

The preclinical evaluation of **NoName** was conducted to determine its in vitro potency and selectivity, as well as its in vivo anti-tumor activity.

In Vitro Kinase Inhibition

NoName was profiled against a panel of wild-type and mutated RET kinases to determine its inhibitory activity. The half-maximal inhibitory concentration (IC₅₀) was established using biochemical assays.

Data Presentation: Table 1. In Vitro Kinase Inhibition Profile of **NoName**

Kinase Target	Cellular IC50 (nM)
KIF5B-RET (fusion)	0.9
CCDC6-RET (fusion)	1.1
RET M918T (mutation)	1.2
RET V804M (gatekeeper resistance mutation)	31.0
VEGFR2	> 10,000

Data compiled from representative preclinical characterizations of selective RET inhibitors.[\[5\]](#)[\[6\]](#)

In Vivo Anti-Tumor Activity

The in vivo efficacy of **NoName** was assessed in cell line-derived (CDX) and patient-derived xenograft (PDX) mouse models harboring RET alterations.[\[7\]](#)[\[8\]](#) Tumor growth inhibition was the primary endpoint.

Data Presentation: Table 2. In Vivo Efficacy of **NoName** in Xenograft Models

Model	RET Alteration	Dosing Schedule	Tumor Growth Inhibition (%)
KIF5B-RET CDX	Fusion	30 mg/kg, QD	95
CCDC6-RET PDX	Fusion	60 mg/kg, QD	100 (complete regression)
RET M918T CDX	Mutation	30 mg/kg, QD	88

Data represents typical outcomes for selective RET inhibitors in preclinical xenograft studies.[\[5\]](#)
[\[6\]](#)

Early Clinical Efficacy (Phase I/II)

A first-in-human, open-label, Phase I/II trial was conducted to evaluate the safety, tolerability, and preliminary anti-tumor activity of **NoName** in patients with advanced solid tumors harboring

RET alterations. The study employed a dose-escalation phase followed by a dose-expansion phase.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Patient Population and Response

Patients with RET fusion-positive NSCLC, both treatment-naïve and previously treated, were enrolled. Objective response rate (ORR) was assessed by independent review according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Data Presentation: Table 3. Preliminary Clinical Efficacy of **NoName** in RET Fusion-Positive NSCLC

Patient Cohort	N	Objective Response Rate (ORR)	Complete Response (CR)	Partial Response (PR)
Treatment-Naïve	69	84%	4	54
Previously Treated	247	61%	18	133

Efficacy data modeled after the LIBRETTO-001 trial for selpercatinib, a selective RET inhibitor.[\[18\]](#)

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the IC50 of **NoName** against various RET kinase alterations.

Methodology: Recombinant human RET kinases were used in a radiometric kinase assay.[\[19\]](#)[\[20\]](#) The assay was performed in 96-well plates containing the kinase, a peptide substrate, and ATP with a radioactive label. **NoName** was added in a series of dilutions. Following incubation, the phosphorylated substrate was captured, and the radioactivity was measured. The IC50 value was calculated as the concentration of **NoName** that resulted in a 50% reduction of kinase activity.[\[21\]](#)[\[22\]](#)

Xenograft Mouse Models

Objective: To evaluate the in vivo anti-tumor activity of **NoName**.

Methodology:

- Cell Implantation: Human cancer cells with known RET alterations were implanted subcutaneously into the flank of immunodeficient mice.[\[7\]](#)
- Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (e.g., 100-150 mm³). Mice were then randomized into vehicle control and treatment groups.[\[7\]](#)
- Treatment Administration: **NoName** was administered orally once daily (QD) at specified doses. The vehicle control group received the solvent without the active compound.
- Tumor Measurement: Tumor volume was measured 2-3 times per week using calipers, calculated with the formula $(\text{Width}^2 \times \text{Length}) / 2$.[\[7\]](#)
- Endpoint: The study was concluded when tumors in the control group reached a predetermined size, and the percentage of tumor growth inhibition was calculated.

Phase I/II Clinical Trial Design

Objective: To assess the safety and preliminary efficacy of **NoName** in patients with RET-altered solid tumors.

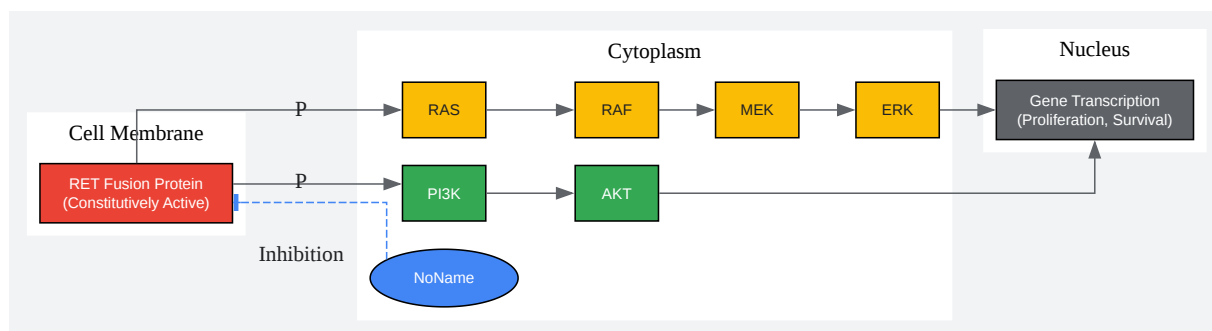
Methodology:

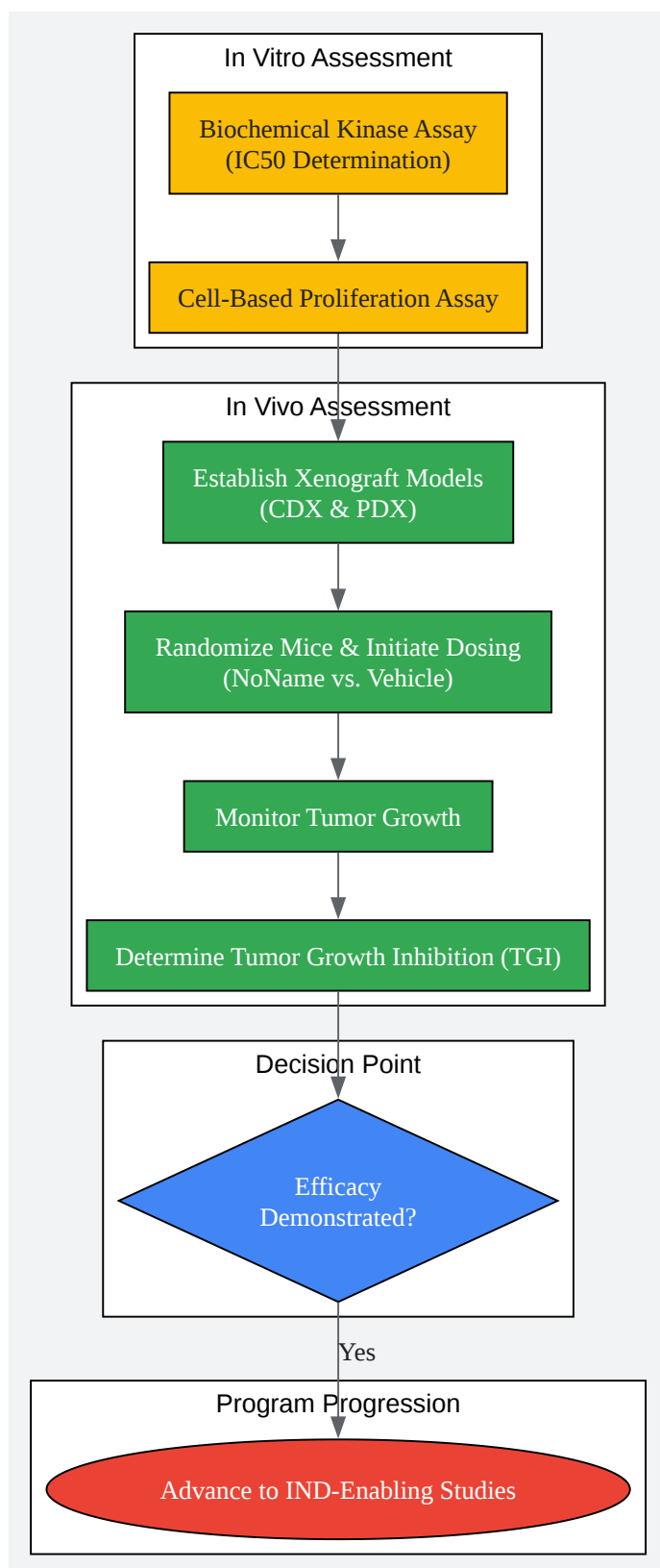
- Study Design: A multicenter, open-label, Phase I (dose escalation) and Phase II (dose expansion) trial.
- Dose Escalation (Phase I): A standard 3+3 design was used.[\[9\]](#)[\[11\]](#) Cohorts of 3-6 patients received escalating doses of **NoName** to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[\[12\]](#)
- Dose Expansion (Phase II): Additional patients were enrolled in specific cohorts (e.g., treatment-naïve NSCLC, previously treated NSCLC) and treated at the RP2D to further evaluate efficacy and safety.

- Efficacy Assessment: Tumor responses were evaluated by imaging every 8 weeks and assessed according to RECIST 1.1 criteria.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Mandatory Visualizations

Signaling Pathway Diagram





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